Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl-
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Overview
Description
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- is a halogenated aromatic compound with the molecular formula C8H5BrF2. This compound is characterized by the presence of a benzene ring substituted with a bromo-difluoroethenyl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- typically involves the halogenation of a precursor compound. One common method is the bromination of 2,2-difluoroethenylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity. The use of catalysts and advanced separation techniques further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromo-difluoroethenyl group can be reduced to form difluoroethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of benzaldehyde, benzoic acid, or other oxidized derivatives.
Reduction: Formation of difluoroethylbenzene or related compounds.
Scientific Research Applications
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- involves its interaction with various molecular targets. The bromo-difluoroethenyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- is similar to other halogenated aromatic compounds such as:
- Benzene, 1-(1-chloro-2,2-difluoroethenyl)-2-methyl-
- Benzene, 1-(1-iodo-2,2-difluoroethenyl)-2-methyl-
- Benzene, 1-(1-bromo-2,2-dichloroethenyl)-2-methyl-
Uniqueness
The uniqueness of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and difluoroethenyl groups allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
202207-41-8 |
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Molecular Formula |
C9H7BrF2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
1-(1-bromo-2,2-difluoroethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H7BrF2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5H,1H3 |
InChI Key |
VASBCHOTSOXRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C(F)F)Br |
Origin of Product |
United States |
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